FEN1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

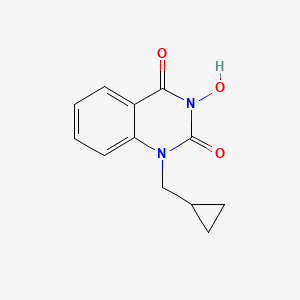

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLWTUYSKADJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FEN1-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. FEN1-IN-4 is a potent, cell-active inhibitor of FEN1 that has demonstrated significant anti-tumor potential. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed protocols for key experimental assays.

Introduction to FEN1

Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a vital role in maintaining genomic stability through its involvement in DNA replication and various DNA repair pathways.[1][2] Its primary functions include the removal of 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand synthesis and participation in long-patch base excision repair (LP-BER).[3][4] FEN1 is overexpressed in numerous cancers, and its inhibition has been shown to induce synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with mutations in BRCA1 and BRCA2.[1][5] This makes FEN1 an attractive target for the development of novel anticancer therapeutics.

This compound: An N-Hydroxyurea-Based Inhibitor

This compound is a small molecule inhibitor belonging to the N-hydroxyurea class.[4] These inhibitors function by chelating the catalytic magnesium ions in the FEN1 active site, thereby blocking the entry of the DNA substrate and preventing cleavage.[6]

Quantitative Data Summary

Biochemical Potency and Selectivity

This compound is a potent inhibitor of human FEN1. Its selectivity has been characterized against the related exonuclease 1 (EXO1).

| Target | IC50 (nM) | Notes |

| hFEN1-336Δ | 30 | Cell-free assay.[7] |

| hEXO1 | Concentration-dependent inhibition | Specific IC50 not reported, but inhibition is observed.[8] |

Cellular Activity

This compound demonstrates on-target engagement and cytotoxic effects in various cancer cell lines.

| Assay | Cell Line | EC50 (µM) | Notes |

| Cellular Thermal Shift Assay (CETSA) | SW620 (colon cancer) | 6.8 | Measures target engagement in intact cells.[3] |

| Cytotoxicity | HeLa (cervical cancer) | 6 | [9] |

| Cytotoxicity | SW620 (colon cancer) | ~15 | [9] |

In Vivo Efficacy

In a mouse model of alum-induced peritonitis, this compound demonstrated anti-inflammatory effects.

| Model | Dosage | Effect |

| Alum-induced peritonitis (mouse) | 40 mg/kg | Decreased peritoneal levels of IL-1β and reduced neutrophil and monocyte infiltration.[8] |

Mechanism of Action

Biochemical Mechanism

This compound acts as a competitive inhibitor of FEN1. By binding to the active site, it prevents the proper positioning and cleavage of the 5' flap of the DNA substrate. This inhibition is dependent on the presence of divalent metal ions, typically Mg2+, which are essential for FEN1 catalytic activity.

Cellular Mechanism

Inhibition of FEN1 by this compound disrupts DNA replication and repair, leading to the accumulation of unresolved DNA flap structures. This triggers a DNA damage response (DDR), characterized by the activation of checkpoint kinases such as ATM and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[10] The accumulation of DNA damage ultimately leads to cell cycle arrest, senescence, and apoptosis.

Experimental Protocols

FEN1 Fluorescence Polarization (FP) Inhibition Assay

This assay measures the inhibition of FEN1 activity by monitoring the change in fluorescence polarization of a labeled DNA substrate.

Materials:

-

Recombinant human FEN1 protein

-

Fluorescently labeled FEN1 DNA substrate (e.g., with 5'-FAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

This compound

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of FEN1 protein (e.g., 2 nM final concentration) in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 8 µL of the fluorescently labeled DNA substrate (e.g., 50 nM final concentration) in Assay Buffer.

-

Incubate for 60 minutes at 37°C.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target protein, FEN1, in a cellular context.

Materials:

-

Cancer cell line (e.g., SW620)

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FEN1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS.

-

Heat the cell suspensions at a specific temperature (e.g., 50-55°C) for 3 minutes to denature unbound proteins, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FEN1 in the supernatant by SDS-PAGE and Western blotting using an anti-FEN1 antibody.

-

Quantify the band intensities and plot the amount of soluble FEN1 as a function of this compound concentration to determine the EC50 for target engagement.

Conclusion

This compound is a potent and selective inhibitor of FEN1 with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, involving the direct inhibition of FEN1's nuclease activity and the subsequent induction of a DNA damage response, provides a strong rationale for its development as an anticancer therapeutic, particularly for tumors with deficiencies in DNA repair pathways. The experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential applications of this compound.

References

- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

FEN1-IN-4: A Technical Guide to its Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. This document provides a comprehensive technical overview of FEN1-IN-4, a potent small molecule inhibitor of FEN1. We will delve into its discovery, mechanism of action, and preclinical development, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and characterization workflow.

Introduction to FEN1 as a Therapeutic Target

Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for maintaining genomic stability.[1] It plays a crucial role in two major cellular processes:

-

Okazaki Fragment Maturation: During DNA replication, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed on the lagging strand, allowing for the ligation of Okazaki fragments into a continuous DNA strand.

-

Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA by excising flaps generated during the LP-BER pathway.[1]

The overexpression of FEN1 has been observed in various cancers and is often associated with poor prognosis.[2] Furthermore, cancer cells with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, exhibit a synthetic lethal relationship with FEN1 inhibition. This makes FEN1 an attractive target for the development of targeted cancer therapies.

Discovery of this compound

This compound (also known as FEN1 Inhibitor C2, JUN93587, and Compound 2) was identified as a potent inhibitor of human FEN1 (hFEN1) from a series of N-hydroxyurea compounds.[3][4] The discovery and development of this class of inhibitors were aimed at identifying compounds that could effectively block the nuclease activity of FEN1 and thereby induce a DNA damage response in cancer cells.

Chemical Structure:

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

Molecular Weight: 232.24 g/mol

-

Synonyms: FEN1 Inhibitor C2, JUN93587, Compound 2

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related, more recent FEN1 inhibitor, BSM-1516, to illustrate the progression in potency and selectivity.

Table 1: In Vitro Activity of FEN1 Inhibitors

| Compound | Target | IC50 (nM) | Notes |

| This compound | hFEN1-336Δ | 30 | Truncated form of human FEN1.[5] |

| BSM-1516 | FEN1 | 7 | Highly potent and selective inhibitor. |

| BSM-1516 | EXO1 | 460 | Demonstrates ~65-fold selectivity over the related exonuclease 1. |

Table 2: Cellular Activity of FEN1 Inhibitors

| Compound | Assay | Cell Line | EC50 | Notes |

| N-hydroxyurea series | CETSA | SW620 (colon cancer) | 5.1 µM & 6.8 µM | Cellular target engagement for two compounds from the same series as this compound.[4] |

| BSM-1516 | CETSA | - | 24 nM | Demonstrates strong cellular target engagement. |

| BSM-1516 | Clonogenic Assay | DLD1 BRCA2-/- | 350 nM | Highlights synthetic lethality in HR-deficient cells. |

| BSM-1516 | Clonogenic Assay | DLD1 BRCA2+/+ | 5 µM | Shows significantly lower potency in HR-proficient cells. |

Mechanism of Action

This compound and related N-hydroxyurea inhibitors act by binding to the active site of FEN1. The N-hydroxyurea moiety coordinates with the two magnesium ions that are essential for the catalytic activity of the enzyme. This binding physically blocks the entry of the DNA substrate to the active site, thereby preventing the cleavage of the 5' flap. Inhibition of FEN1 leads to the accumulation of unresolved DNA replication and repair intermediates, triggering a DNA damage response and ultimately leading to cell death, particularly in cancer cells that are already under replicative stress or have deficiencies in other DNA repair pathways.

Experimental Protocols

FEN1 Nuclease Activity Assay (Fluorescence-based)

This protocol is adapted from established fluorescence-based assays for FEN1 activity.

Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human FEN1 protein

-

Fluorescently labeled DNA flap substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

This compound or other test compounds

-

384-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 10 µL of the this compound dilution.

-

Add 20 µL of a solution containing the FEN1 enzyme in assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the fluorescent DNA substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is based on the methodology described by Exell et al. (2016).

Principle: CETSA measures the thermal stability of a target protein in its native cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature. This change in thermal stability can be quantified to confirm target engagement.

Materials:

-

SW620 colon cancer cells

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for SDS-PAGE and Western blotting

-

Anti-FEN1 antibody

Procedure:

-

Culture SW620 cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

-

Analyze the amount of soluble FEN1 in the supernatant by Western blotting using an anti-FEN1 antibody.

-

Determine the melting temperature of FEN1 in the presence and absence of the inhibitor. For EC50 determination, treat cells with a range of inhibitor concentrations and heat at a fixed temperature corresponding to the upper part of the melting curve.

Alum-Induced Peritonitis in Vivo Model

This protocol is based on the model described by Xian et al. (2022).

Principle: Intraperitoneal injection of alum induces an inflammatory response characterized by the recruitment of neutrophils and monocytes and the release of pro-inflammatory cytokines like IL-1β. This model is used to assess the anti-inflammatory effects of this compound.

Materials:

-

C57BL/6 mice

-

Alum (e.g., aluminum hydroxide)

-

This compound

-

Sterile PBS

-

Tools for intraperitoneal injection and peritoneal lavage

-

ELISA kits for cytokine quantification (e.g., IL-1β)

-

Flow cytometer and antibodies for immune cell profiling

Procedure:

-

Administer this compound (e.g., 40 mg/kg) or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time (e.g., 16 hours), induce peritonitis by intraperitoneally injecting alum (e.g., 1 mg).

-

At a defined time point post-alum injection (e.g., 4 hours for cytokine analysis, 16 hours for cell infiltration), euthanize the mice.

-

Perform peritoneal lavage by injecting and then collecting sterile PBS from the peritoneal cavity.

-

Analyze the peritoneal fluid for cytokine levels using ELISA.

-

Analyze the cellular composition of the lavage fluid by flow cytometry to quantify neutrophils and monocytes.

Visualizations

Signaling Pathways Involving FEN1

The following diagrams illustrate the key cellular pathways in which FEN1 plays a role.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow for the discovery and preclinical characterization of a FEN1 inhibitor like this compound.

Logical Relationship in this compound's Anti-inflammatory Action

This diagram illustrates the logical flow of events leading to the anti-inflammatory effect of this compound as described by Xian et al. (2022).

Conclusion

This compound is a valuable tool compound for studying the biological roles of FEN1 and serves as a foundational lead for the development of novel anticancer and anti-inflammatory therapeutics. Its mechanism of action, which involves the direct inhibition of FEN1's nuclease activity, has been well-characterized through a variety of in vitro and in vivo studies. The principle of synthetic lethality with defects in homologous recombination provides a clear rationale for its application in oncology. Further development of FEN1 inhibitors with improved potency, selectivity, and pharmacokinetic properties holds significant promise for future clinical applications.

References

- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]

- 3. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

A Technical Guide to FEN1-IN-4: A Selective Inhibitor of Flap Endonuclease 1 for Research and Drug Development

Executive Summary: Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] Its overexpression is linked to various cancers and is considered a promising therapeutic target, particularly for inducing synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[4][5][6] FEN1-IN-4 is a potent and selective, cell-active inhibitor of human FEN1.[7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and the cellular pathways affected by its inhibitory action.

Introduction to Flap Endonuclease 1 (FEN1)

FEN1 Function in DNA Metabolism

FEN1 is a structure-specific metallonuclease belonging to the Rad2 family of nucleases.[1] It possesses 5'-flap endonuclease, 5'-3' exonuclease, and gap-dependent endonuclease activities.[1][9][10] Its primary roles are essential for maintaining genomic stability:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are created when DNA polymerase displaces the primer of the preceding Okazaki fragment.[2][11] This action creates a nick that is then sealed by DNA ligase I.[2]

-

Long-Patch Base Excision Repair (LP-BER): In the LP-BER pathway, which repairs DNA damage from oxidation and alkylation, FEN1 cleaves the flap intermediate generated after DNA polymerase synthesizes a short patch of new DNA.[3][11][12]

-

Stalled Replication Fork Rescue: FEN1 participates in resolving stalled replication forks, preventing the formation of deleterious DNA double-strand breaks (DSBs).[1][13]

FEN1 in Cancer and as a Therapeutic Target

FEN1 is overexpressed in numerous cancers, including breast, ovarian, pancreatic, and colon cancer.[5][14][15] This overexpression is often correlated with aggressive tumor phenotypes and poor patient prognosis.[9][14] The reliance of cancer cells on specific DNA repair pathways makes FEN1 an attractive therapeutic target. The concept of "synthetic lethality" is particularly relevant; cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, are highly dependent on FEN1-mediated repair pathways for survival.[4][6][16] Inhibiting FEN1 in these cells leads to the accumulation of lethal DNA damage and selective cell death.[6][16]

This compound: A Selective Inhibitor

Chemical Properties

This compound (also referred to as Compound 2) is a small molecule inhibitor belonging to the N-hydroxyurea class.[7][11][17]

Mechanism of Action

This compound functions by directly targeting the FEN1 active site. X-ray crystallography and kinetic studies have revealed that the N-hydroxyurea moiety of the inhibitor coordinates with the two catalytic magnesium ions (Mg²⁺) that are essential for FEN1's nuclease activity.[11][19] This binding action physically blocks the DNA substrate from entering the active site, thereby preventing the cleavage of the DNA flap.[11][19] Isothermal titration calorimetry (ITC) studies have confirmed that the presence of Mg²⁺ is necessary for the inhibitor to bind to the enzyme.[19]

Caption: this compound binds catalytic Mg²⁺ ions, blocking DNA substrate entry.

Quantitative Data Summary

The activity of this compound has been characterized in biochemical, cellular, and in vivo assays.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | IC₅₀ | Reference(s) |

| hFEN1-336Δ | Cell-free nuclease assay | 30 nM | [7][8] |

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Concentration | Effect | Reference(s) |

| LPS-primed mouse BMDMs | mtDNA Fragmentation | 10 µM | Inhibition of ATP-induced mitochondrial DNA fragmentation. | [8] |

| SW620 colon cancer cells | Cellular Thermal Shift Assay (CETSA) | 100 µM | Induced thermal stabilization of FEN1, confirming target engagement. | [11] |

| Breast Cancer Cell Lines | Clonogenic Survival | Cell line-dependent | Reduced survival fraction, induced apoptosis, necrosis, and senescence. | [9][20] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosage | Effect | Reference(s) |

| Mouse model of alum-induced peritonitis | 40 mg/kg | Decreased peritoneal IL-1β levels and reduced neutrophil/monocyte infiltration. | [8] |

Key Experimental Methodologies

FEN1 Cleavage Assay (Fluorogenic)

This assay measures the endonuclease activity of FEN1 on a synthetic DNA substrate. It is a high-throughput method suitable for screening inhibitors.[21][22]

Principle: A DNA substrate is designed with a 5' flap structure. A fluorophore is attached to one end of the DNA and a quencher to the other. In the intact substrate, the proximity of the quencher dampens the fluorescence (FRET). Upon cleavage of the flap by FEN1, the fluorophore is released from the quencher's vicinity, resulting in a measurable increase in fluorescence.[21][23]

Protocol Outline:

-

Substrate Preparation: Synthesize and anneal oligonucleotides to form a double-flap DNA structure, incorporating a fluorophore (e.g., FAM) on the 5' end of the flap and a quencher (e.g., BHQ) on a complementary strand.[21]

-

Reaction Setup: Prepare a reaction mixture in a microplate (e.g., 384-well) containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), the fluorogenic substrate, and purified FEN1 enzyme.[21][24]

-

Inhibitor Addition: For IC₅₀ determination, add serial dilutions of this compound (solubilized in DMSO) to the wells. Include no-enzyme and no-inhibitor (DMSO only) controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 23-37°C).[21][24]

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.[21][25]

-

Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a fluorogenic FEN1 cleavage assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug candidate engages with its intended target protein within intact cells.[11]

Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tₘ). In CETSA, cells are treated with the compound and then heated to various temperatures. Soluble (un-denatured) protein is then quantified. An upward shift in the melting curve for the target protein in treated cells compared to untreated cells indicates direct binding.[11][26]

Protocol Outline:

-

Cell Treatment: Culture cells (e.g., SW620) and treat them with this compound or a vehicle control (DMSO) for a specified time.[11]

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-60°C) for a few minutes using a thermal cycler, followed by a cooling step.[11]

-

Cell Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles).

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble FEN1 using an antibody-based method like Western Blot or ELISA.[11]

-

Analysis: Plot the percentage of soluble FEN1 against temperature for both treated and control samples. A rightward shift in the curve for the this compound-treated sample indicates target engagement and stabilization.[26][27]

Cellular Consequences and Signaling

DNA Damage Response (DDR) Activation

Inhibition of FEN1 disrupts normal DNA replication and repair, leading to the accumulation of unresolved DNA flap structures.[13] This replication stress triggers the DNA Damage Response (DDR). Studies show that treatment with FEN1 inhibitors leads to:

-

Increased DNA Damage Markers: Accumulation of γH2AX and 53BP1 foci, which are markers for DNA double-strand breaks.[16]

-

Cell Cycle Arrest: Cells often arrest in the S or G2/M phase of the cell cycle to allow time for DNA repair.[9][20]

-

Apoptosis and Senescence: If the DNA damage is too severe to be repaired, cells may undergo programmed cell death (apoptosis) or enter a state of permanent cell cycle arrest (senescence).[9][28]

Synthetic Lethality in HR-Deficient Cancers

The most promising therapeutic application of FEN1 inhibition lies in its ability to induce synthetic lethality.

Principle: Normal cells have multiple redundant pathways to repair DNA damage. For example, double-strand breaks can be repaired by either high-fidelity Homologous Recombination (HR) or other pathways. Many cancers, such as those with BRCA1 or BRCA2 mutations, are deficient in the HR pathway (HRD). These HRD cells become heavily reliant on alternative pathways where FEN1 is a key player. When FEN1 is inhibited in these HRD cells, they lose their remaining capacity to cope with replication-associated DNA damage, leading to catastrophic genomic instability and cell death. In contrast, normal cells with functional HR can tolerate FEN1 inhibition.[4][6][10]

Caption: FEN1 inhibition is synthetically lethal in HR-deficient cancer cells.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the cellular functions of FEN1 and a promising lead compound for the development of targeted cancer therapies. Its mechanism of action is well-defined, and it demonstrates clear target engagement and biological activity in cellular models. Key findings indicate that FEN1 inhibition effectively triggers the DNA damage response and can selectively kill cancer cells with specific DNA repair deficiencies through synthetic lethality.[6][17]

Future research should focus on optimizing the pharmacokinetic properties of FEN1 inhibitors to improve their in vivo efficacy and stability.[16] Further exploration of combination therapies, such as pairing FEN1 inhibitors with PARP inhibitors or platinum-based chemotherapies, may yield synergistic effects and overcome therapeutic resistance.[5][10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 5. kuickresearch.com [kuickresearch.com]

- 6. FEN1 | Cancer Genetics Web [cancerindex.org]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 14. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound - MedChem Express [bioscience.co.uk]

- 19. esrf.fr [esrf.fr]

- 20. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protein Thermal Shift™ | Thermo Fisher Scientific - US [thermofisher.com]

- 27. analytik-jena.com [analytik-jena.com]

- 28. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

FEN1-IN-4: A Technical Guide to a Key Inhibitor of DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication and repair. Its overexpression is implicated in numerous cancers, contributing to tumor progression and therapeutic resistance. This has positioned FEN1 as a promising target for anticancer drug development. FEN1-IN-4 is a potent and selective small molecule inhibitor of FEN1, belonging to the N-hydroxyurea class of compounds. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in perturbing DNA repair pathways, and its potential as a therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to FEN1

Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for two major cellular processes:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are created when DNA polymerase displaces the RNA primer of the preceding Okazaki fragment. This action is crucial for the ligation of Okazaki fragments and the completion of DNA replication.

-

Long-Patch Base Excision Repair (LP-BER): In response to DNA damage, particularly from alkylating and oxidizing agents, FEN1 participates in the LP-BER pathway by excising the 5' flap containing the damaged base.

Due to its fundamental roles in DNA metabolism, the dysregulation of FEN1 activity is associated with genomic instability, a hallmark of cancer. Elevated levels of FEN1 have been observed in various malignancies, including breast, ovarian, lung, and colon cancers, often correlating with poor prognosis and resistance to chemotherapy.

This compound: A Potent Inhibitor of FEN1

This compound is a cell-active inhibitor of human FEN1. It belongs to a class of N-hydroxyurea compounds that have been identified as potent blockers of FEN1's enzymatic activity.

Mechanism of Action: this compound and related N-hydroxyurea inhibitors act by binding to the active site of FEN1. X-ray crystallography studies have revealed that these inhibitors chelate the two catalytic magnesium ions in the FEN1 active site. This binding physically obstructs the entry of the DNA substrate's 5' flap into the catalytic center, thereby preventing cleavage.

Quantitative Data on this compound and Other FEN1 Inhibitors

The following tables summarize the quantitative effects of FEN1 inhibitors across various cancer cell lines.

Table 1: In Vitro Potency of FEN1 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |

| This compound | hFEN1-336Δ | Cell-free | 30 | [1] |

| Compound 1 | hFEN1-336Δ | Cell-free | 27 ± 2 | |

| Compound 2 | hFEN1-336Δ | Cell-free | 30 ± 2 | |

| Compound 4 | hFEN1-336Δ | Cell-free | 41 ± 4 |

Table 2: Cellular Effects of FEN1 Inhibition on Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Effect | Quantitative Value | Reference(s) |

| T-47D | Breast Cancer | This compound | Increase in G2/M phase | ~4% increase | |

| BT-549 | Breast Cancer | This compound | Increase in G2/M phase | ~6% increase | |

| A2780cis | Ovarian Cancer | FEN1 inhibitor + Cisplatin | Increased cell death (Annexin V) | Significant increase vs single agent | |

| PEO1 | Ovarian Cancer (BRCA2 deficient) | FEN1 inhibitor C8 | Reduced clonogenic survival | ~5-fold more sensitive than PEO4 | [1] |

| HCT116 | Colon Cancer | FEN1 inhibitor Compound 8 | Slower tumor growth in mice | Significant reduction | |

| A549 | Non-Small Cell Lung Cancer | FEN1 knockdown | Reduced cell growth | Significant reduction |

Role of this compound in DNA Repair Pathways

This compound's primary mechanism of therapeutic action is the disruption of DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already genomically unstable or deficient in other DNA repair pathways.

Inhibition of Long-Patch Base Excision Repair (LP-BER)

The LP-BER pathway is crucial for repairing DNA damage caused by endogenous and exogenous agents. FEN1's role is to remove the displaced DNA strand containing the lesion. By inhibiting FEN1, this compound prevents the completion of LP-BER, leading to the accumulation of unrepaired DNA damage and the formation of cytotoxic DNA intermediates.

Disruption of Okazaki Fragment Maturation

During DNA replication, the inability to remove RNA-DNA flaps due to FEN1 inhibition leads to the stalling of replication forks and the accumulation of unprocessed Okazaki fragments. This can trigger a DNA damage response and, in rapidly dividing cancer cells, lead to replication catastrophe and cell death.

Synthetic Lethality

A promising therapeutic strategy involving FEN1 inhibition is the concept of synthetic lethality. This occurs when the inhibition of FEN1 is lethal to cancer cells that have a pre-existing defect in another DNA repair pathway, such as homologous recombination (HR), while being relatively non-toxic to normal cells. For example, cancers with mutations in BRCA1 or BRCA2 genes are deficient in HR and are particularly sensitive to FEN1 inhibitors. The inhibition of FEN1 in these cells creates a synthetic lethal phenotype, leading to selective cancer cell killing.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of FEN1 inhibitors are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate into a colony, thereby measuring the long-term reproductive viability of cells after treatment.

Protocol:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflows

High-Throughput Screening for FEN1 Inhibitors

A common workflow for identifying novel FEN1 inhibitors involves a fluorescence-based assay.

Selectivity of this compound

FEN1 belongs to the 5' nuclease superfamily, which also includes other structurally related enzymes such as exonuclease 1 (EXO1), GEN1, and XPG. Some N-hydroxyurea-based FEN1 inhibitors have been shown to exhibit some cross-reactivity with EXO1. The selectivity profile of this compound against other nucleases is a critical aspect of its preclinical development to minimize off-target effects. Further studies are needed to fully characterize the selectivity of this compound.

Conclusion and Future Directions

This compound and other FEN1 inhibitors represent a promising class of targeted anticancer agents. Their ability to disrupt fundamental DNA replication and repair processes, particularly in the context of synthetic lethality with other DNA repair deficiencies, provides a strong rationale for their continued development. Future research should focus on:

-

Comprehensive in vivo efficacy and toxicity studies of this compound.

-

Elucidation of the detailed selectivity profile of this compound.

-

Identification of predictive biomarkers to select patients who are most likely to respond to FEN1 inhibitor therapy.

-

Exploration of combination therapies with other DNA-damaging agents or targeted therapies to enhance clinical efficacy.

This technical guide provides a foundational understanding of this compound and its role in DNA repair, intended to support the ongoing research and development efforts in this exciting area of oncology.

References

The Chemical Landscape of FEN1-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapies. FEN1-IN-4 is a potent small molecule inhibitor of FEN1 that has demonstrated significant cellular activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the signaling pathways modulated by this inhibitor are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, also known as 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, is a member of the N-hydroxyurea class of FEN1 inhibitors.[1][2][3] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione | [3] |

| Synonyms | FEN1 Inhibitor C2, FEN1 Inhibitor 4 | [2][3] |

| CAS Number | 1995893-58-7 | [1][2][3] |

| Molecular Formula | C12H12N2O3 | [1][2][3] |

| Molecular Weight | 232.24 g/mol | [1][2][3] |

| SMILES | O=C1N(C(C2=CC=CC=C2N1CC3CC3)=O)O | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage | Store at -20°C | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of the 3-hydroxyquinazoline-2,4(1H,3H)-dione core, followed by N-alkylation.

Synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione (Intermediate)

This procedure is adapted from established methods for the synthesis of the quinazolinedione core.

Materials:

-

Methyl 2-aminobenzoate

-

1,1'-Carbonyldiimidazole (CDI)

-

Benzyloxyamine hydrochloride

-

Triethylamine

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of methyl 2-aminobenzoate in anhydrous toluene, add CDI.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add benzyloxyamine hydrochloride and triethylamine.

-

Resume reflux and continue for an additional 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a solution of NaOH in ethanol and water.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

-

Deprotect the benzyl group by dissolving the intermediate in a suitable solvent and performing catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to yield 3-hydroxyquinazoline-2,4(1H,3H)-dione.

Synthesis of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (this compound)

This procedure describes the N-alkylation of the quinazolinedione core.

Materials:

-

3-hydroxyquinazoline-2,4(1H,3H)-dione

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-hydroxyquinazoline-2,4(1H,3H)-dione in DMF.

-

Add K2CO3 to the solution.

-

Add (bromomethyl)cyclopropane to the reaction mixture.

-

Heat the reaction at 80°C for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the flap endonuclease activity of human FEN1, with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1] The N-hydroxyurea moiety of the inhibitor is believed to chelate the catalytic magnesium ions in the FEN1 active site, thereby blocking substrate entry and preventing catalysis.

Inhibition of FEN1 by this compound has been shown to induce a DNA damage response in cells, leading to the activation of the ATM checkpoint signaling pathway. This is characterized by the phosphorylation of histone H2AX and the ubiquitination of FANCD2, a key event in the Fanconi anemia pathway responsible for stabilizing stalled replication forks. The accumulation of unresolved DNA flaps due to FEN1 inhibition leads to replication stress, DNA double-strand breaks, and ultimately, apoptosis.

Furthermore, FEN1 inhibition has been linked to the innate immune cGAS-STING pathway. The accumulation of cytoplasmic DNA fragments, including mitochondrial DNA (mtDNA), resulting from FEN1-inhibition-induced cellular stress, activates cGAS, leading to the production of cGAMP and subsequent activation of STING. This, in turn, triggers the production of type I interferons and other inflammatory cytokines.

Quantitative Data

| Assay | Cell Line | IC50 / EC50 | Reference |

| hFEN1-336Δ Inhibition (in vitro) | - | 30 nM | [1] |

| Cytotoxicity (EC50) | HeLa | ~6 µM | |

| Cytotoxicity (EC50) | SW620 | ~15 µM | |

| Cellular Target Engagement (CETSA EC50) | SW620 | 6.8 µM |

Experimental Protocols

FEN1 Enzymatic Assay (Fluorescence Polarization)

This protocol is designed to measure the enzymatic activity of FEN1 and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human FEN1 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

FEN1 substrate: A dual-labeled DNA flap substrate with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL). The sequence should be designed to be a specific substrate for FEN1.

-

This compound or other test compounds dissolved in DMSO.

-

384-well black, low-volume plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a reaction mixture containing assay buffer and the FEN1 substrate at a final concentration of 10-50 nM.

-

Add this compound or other test compounds to the wells at various concentrations. Include a DMSO control.

-

To initiate the reaction, add recombinant FEN1 protein to a final concentration of 1-5 nM.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines the engagement of this compound with FEN1 in a cellular context.

Materials:

-

SW620 cells (or other suitable cell line)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Antibodies: Anti-FEN1, secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cultured cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-FEN1 antibody.

-

Quantify the band intensities to determine the amount of soluble FEN1 at each temperature and compound concentration.

-

Plot the fraction of soluble FEN1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Measurement of Mitochondrial DNA (mtDNA) Release into the Cytosol

This protocol quantifies the amount of mtDNA released into the cytosol following treatment with this compound.

Materials:

-

Cells of interest (e.g., macrophages)

-

This compound

-

Digitonin lysis buffer

-

DNA extraction kit

-

qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

-

qPCR master mix and instrument

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest the cells and wash with PBS.

-

Lyse the cells with a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Centrifuge the lysate to pellet the intact mitochondria and nuclei.

-

Carefully collect the supernatant, which represents the cytosolic fraction.

-

Extract DNA from the cytosolic fraction using a DNA extraction kit.

-

Perform qPCR using primers for both a mitochondrial and a nuclear gene. The nuclear gene serves as a control for contamination from the nuclear fraction.

-

Calculate the relative amount of mtDNA in the cytosol, normalized to the nuclear DNA control.

Western Blot for Phosphorylated STING (p-STING)

This protocol detects the activation of the STING pathway by measuring the phosphorylation of STING.

Materials:

-

Cells treated with this compound or control

-

RIPA buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-STING (Ser366), anti-total STING, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Lyse the treated cells with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-STING antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with anti-total STING and anti-β-actin antibodies for normalization.

Signaling Pathways and Experimental Workflows

FEN1 Inhibition and DNA Damage Response

Caption: this compound inhibits FEN1, leading to unresolved DNA flaps, replication stress, and DSBs, activating the DDR and apoptosis.

FEN1 Inhibition and cGAS-STING Pathway Activation

Caption: this compound induces mtDNA release, activating the cGAS-STING pathway and interferon production.

Experimental Workflow for this compound Characterization

Caption: Workflow for the synthesis, in vitro, and cellular characterization of this compound.

References

The Impact of FEN1-IN-4 on Okazaki Fragment Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1), in the critical process of Okazaki fragment maturation. FEN1 is a key enzyme in DNA replication and repair, responsible for removing 5' RNA/DNA flaps generated during lagging strand synthesis. Its inhibition presents a promising strategy for anticancer therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the involved pathways and experimental workflows.

Introduction: The Critical Role of FEN1 in Okazaki Fragment Maturation

During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous DNA strand. This process, termed Okazaki fragment maturation, is essential for maintaining genomic integrity.

A key player in this process is Flap Endonuclease 1 (FEN1), a structure-specific nuclease that recognizes and cleaves the 5' flap structures created when DNA polymerase displaces the downstream primer. FEN1's precise cleavage creates a nick that can be sealed by DNA ligase, completing the maturation process. Given its crucial role, the inhibition of FEN1 can lead to the accumulation of unprocessed Okazaki fragments, resulting in DNA strand breaks and ultimately cell death. This makes FEN1 an attractive target for cancer therapy, particularly in tumors with existing DNA repair deficiencies.

This compound: A Potent Inhibitor of FEN1

This compound is a small molecule inhibitor belonging to the N-hydroxyurea class of compounds. It has been identified as a potent inhibitor of human FEN1.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the active site of FEN1. The N-hydroxyurea moiety of the inhibitor is understood to chelate the divalent metal ions (typically Mg2+) that are essential for FEN1's catalytic activity. By occupying the active site, this compound physically obstructs the entry and proper positioning of the DNA flap substrate, thereby preventing cleavage.

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

| Compound | Target | IC50 (nM) | Assay Condition |

| This compound | hFEN1-336Δ | 30[1] | Cell-free enzymatic assay |

hFEN1-336Δ refers to a truncated form of human FEN1 used in the assay.

Signaling Pathways and Experimental Workflows

Okazaki Fragment Maturation Pathway and Inhibition by this compound

The following diagram illustrates the key steps of the short-flap pathway of Okazaki fragment maturation and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to determine the inhibitory effect of a compound like this compound on FEN1's enzymatic activity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on Okazaki fragment maturation.

In Vitro FEN1 Cleavage Assay (Fluorescence-Based)

This assay measures the endonuclease activity of FEN1 on a synthetic DNA flap substrate. Cleavage of the flap releases a fluorophore from a quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human FEN1 (hFEN1)

-

This compound (dissolved in DMSO)

-

Fluorescently labeled DNA flap substrate (e.g., with a 5'-FAM and a 3'-DABCYL quencher on the flap)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.

-

Add 80 µL of hFEN1 (e.g., at a final concentration of 50 pM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorescent DNA flap substrate (e.g., at a final concentration of 50 nM) to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM) at 37°C for 30-60 minutes, taking readings every minute.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Okazaki Fragment Maturation Reconstitution Assay

This assay reconstitutes the key steps of Okazaki fragment maturation to assess the overall impact of an inhibitor on the coordinated process of DNA synthesis, flap cleavage, and ligation.

Materials:

-

Recombinant hFEN1, DNA Polymerase δ, DNA Ligase I, PCNA, and Replication Factor C (RFC)

-

This compound (dissolved in DMSO)

-

Synthetic Okazaki fragment substrate: a template oligonucleotide with a downstream primer containing a 5' flap (can be RNA-DNA hybrid) and an upstream primer. The upstream primer can be radiolabeled (e.g., with ³²P) for detection.

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

ATP

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 1 mM DTT

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 15%)

Procedure:

-

Prepare reaction mixtures containing the assay buffer, ATP, dNTPs, and the Okazaki fragment substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.

-

Add RFC, PCNA, and DNA Polymerase δ to the mixtures and incubate at 37°C for a short period (e.g., 5 minutes) to allow for primer extension and flap formation.

-

Add hFEN1 and DNA Ligase I to the reactions.

-

Incubate at 37°C for a specified time course (e.g., 5, 15, 30 minutes).

-

Stop the reactions by adding an equal volume of Stop Solution.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Separate the DNA products on a denaturing polyacrylamide gel.

-

Visualize the results by autoradiography.

-

Data Analysis: The unprocessed substrate, the cleaved intermediate, and the final ligated product will migrate differently on the gel. Quantify the bands corresponding to each species to determine the percentage of inhibition of the overall maturation process at different concentrations of this compound.

Conclusion

This compound is a potent and specific inhibitor of FEN1 that effectively disrupts Okazaki fragment maturation by blocking the crucial flap cleavage step. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biochemical effects of this compound and other potential FEN1 inhibitors. The continued study of such compounds is vital for the development of novel cancer therapeutics that exploit the dependencies of tumor cells on specific DNA repair pathways.

References

Investigating the Cellular Targets of FEN1-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in the intricate processes of DNA replication and repair, playing a pivotal role in maintaining genomic stability. Its functions are essential for Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway. The overexpression of FEN1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-4 is a potent and specific small molecule inhibitor of FEN1, demonstrating significant potential in cancer therapy. This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Cellular Target: Flap Endonuclease 1 (FEN1)

This compound directly targets the enzymatic activity of human FEN1. It is a competitive inhibitor that blocks the substrate's entry to the catalytic site of the enzyme. This inhibition disrupts the crucial roles of FEN1 in DNA metabolism.

Quantitative Inhibition Data

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | hFEN1-336Δ | 30 | Cell-free |

Key Cellular Processes Affected by this compound

Inhibition of FEN1 by this compound leads to a cascade of cellular events, primarily impacting DNA replication and repair, which in turn affects cell cycle progression, viability, and inflammatory signaling.

Disruption of DNA Replication and Repair

This compound's primary mechanism of action is the disruption of two fundamental DNA maintenance pathways:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed as DNA polymerase synthesizes DNA in short segments known as Okazaki fragments. Inhibition of FEN1 leads to the accumulation of these unprocessed flaps, stalling DNA replication and leading to replication stress.

-

Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway, which is crucial for repairing DNA damage caused by oxidative stress and alkylating agents. By inhibiting FEN1, this compound compromises the cell's ability to repair such DNA lesions, leading to the accumulation of DNA damage.

Induction of Cell Cycle Arrest and Apoptosis

The replication stress and accumulation of DNA damage induced by this compound trigger cellular checkpoint responses, leading to cell cycle arrest and programmed cell death (apoptosis).

| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction |

| HeLa | This compound | G2/M arrest | Increased |

| SW620 (colorectal cancer) | This compound | G2/M arrest | Increased |

| Breast Cancer Cell Lines | This compound | G2/M arrest | Increased apoptosis and necrosis |

Modulation of the Inflammasome Pathway

Recent studies have unveiled a novel role for FEN1 in the activation of the NLRP3 inflammasome. FEN1 is involved in the processing of mitochondrial DNA (mtDNA) that has been damaged by oxidative stress. Inhibition of FEN1 by this compound has been shown to abrogate the release of oxidized mtDNA fragments into the cytosol, thereby preventing the activation of the NLRP3 inflammasome and subsequent inflammatory responses.

Experimental Protocols

FEN1 Activity Assay (Fluorescence-Based)

This assay measures the ability of FEN1 to cleave a synthetic DNA substrate containing a 5' flap structure.

Materials:

-

Purified recombinant human FEN1 protein

-

This compound

-

Fluorescently labeled DNA substrate (e.g., 5'-FAM, 3'-DABCYL)

-

Assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control (DMSO).

-

Add 10 µL of a 2X solution of the fluorescent DNA substrate to each well.

-

Initiate the reaction by adding 10 µL of a 4X solution of FEN1 enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

-

Add 10 µL of PI staining solution and incubate at room temperature for 15 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

Okazaki Fragment Maturation Pathway

Unraveling the Cytotoxic Potential of FEN1-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on the cytotoxic effects of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, making it a compelling target in oncology.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to facilitate further investigation and drug development efforts in this area.

Quantitative Analysis of this compound Cytotoxicity

This compound has demonstrated significant cytotoxic and cytostatic effects across various cancer cell lines, particularly in breast cancer.[1][2] Its activity is often enhanced when used in combination with ionizing radiation (IR).[1][2] The primary mechanisms of cell death induced by this compound are apoptosis and necrosis.[1][2]

Induction of Cell Death (Apoptosis and Necrosis)

This compound monotherapy has been shown to induce cytotoxicity through apoptosis and necrosis in a range of breast cancer cell lines.[1] The effect is often more pronounced in triple-negative breast cancer (TNBC) cells.[1] The combination of this compound with ionizing radiation typically enhances this cytotoxic effect.[1] Necrosis has been observed as the more frequent contributor to total cell death induced by this compound.[1]

Table 1: this compound Induced Cell Death in Breast Cancer Cell Lines

| Cell Line | Treatment | Apoptosis (%) | Necrosis (%) | Total Cell Death (%) |

| MCF 10A | This compound | Data not specified | Data not specified | Increased |

| SK-BR-3 | This compound | Data not specified | Data not specified | Increased |

| MDA-MB-468 | This compound | Data not specified | Data not specified | Increased |

| This compound + IR | Data not specified | Data not specified | Significantly Increased (p=0.011) | |

| MDA-MB-231 | This compound | Data not specified | Data not specified | Increased |

| BT-549 | This compound | Data not specified | Data not specified | Increased |

| BT-20 | This compound + IR | Data not specified | Data not specified | Increased |

| T-47D | This compound + IR | Data not specified | Data not specified | Increased |

Note: Specific percentages for apoptosis and necrosis for each cell line were not detailed in the provided search results, but the trend of increased cell death was consistently reported.[1]

Impact on Cell Viability and Proliferation

Beyond direct cell killing, this compound also exhibits cytostatic effects by impeding cell cycle progression and inducing senescence.[1][2] This leads to a reduction in the overall survival fraction of cancer cells.[1][2]

Table 2: Cytostatic and Radiosensitizing Effects of this compound

| Parameter | Effect of this compound |

| Clonogenic Survival | Reduced survival fraction |

| Cell Cycle | Increased G2/M phase arrest |

| Senescence | Induced |

| Doubling Time | Extended |

| DNA Double-Strand Breaks | Increased |

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of human breast cancer cell lines (e.g., MCF 10A, SK-BR-3, MDA-MB-468, MDA-MB-231, BT-549, BT-20, T-47D, MCF7) and non-malignant cells (e.g., skin fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution.[4] Cells are treated with the desired concentration of this compound for specified incubation periods (e.g., up to 10 days).[1]

-

Ionizing Radiation (IR): For combination studies, cells are irradiated with a specific dose of ionizing radiation.[1]

Apoptosis and Necrosis Assay

This protocol utilizes APC Annexin V and 7-AAD staining to differentiate between apoptotic and necrotic cells.[1]

-

Cell Preparation: Cells are seeded in culture plates and treated with this compound, IR, or a combination.

-

Harvesting: After the treatment period, both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. APC Annexin V and 7-AAD are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a specified time.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Apoptotic cells: Annexin V positive, 7-AAD negative.

-

Necrotic cells: Annexin V positive, 7-AAD positive.

-

Late apoptotic/necrotic cells: Annexin V positive, 7-AAD positive.

-

Live cells: Annexin V negative, 7-AAD negative.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

-

Cell Seeding: A known number of cells are seeded into culture plates.

-

Treatment: Cells are treated with this compound and/or IR.

-

Incubation: The plates are incubated for a period that allows for colony formation (e.g., 10-14 days).

-

Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

-

Counting: The number of colonies containing at least 50 cells is counted.

-

Calculation: The survival fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Treatment: Cells are cultured and treated as described above.

-

Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Mechanisms of this compound Cytotoxicity

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound cytotoxicity.